N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-phenylisoxazole-3-carboxamide
Description
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-phenylisoxazole-3-carboxamide is a heterocyclic compound featuring a central isoxazole ring substituted at position 3 with a carboxamide group. The phenyl ring attached to the isoxazole’s position 5 is unsubstituted, while the carboxamide-linked phenyl group at position 3 of the isoxazole bears a 4-chloro substituent and a 1,1-dioxidoisothiazolidin-2-yl moiety.
Properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4S/c20-15-8-7-14(11-17(15)23-9-4-10-28(23,25)26)21-19(24)16-12-18(27-22-16)13-5-2-1-3-6-13/h1-3,5-8,11-12H,4,9-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWBWTVURXTISH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-phenylisoxazole-3-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the isoxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenyl and chloro groups: These groups can be introduced through substitution reactions.
Formation of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-phenylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Structural Features
| Component | Description |
|---|---|
| Chloro Group | Enhances reactivity |
| Dioxidoisothiazolidin Ring | Contributes to biological activity |
| Phenylisoxazole Moiety | Potential for various biological interactions |
Medicinal Chemistry Applications
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-phenylisoxazole-3-carboxamide has shown promise in medicinal chemistry, particularly in the following areas:
1. Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation across various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
2. Mechanism of Action
The compound interacts with specific molecular targets, potentially modulating enzyme activity or receptor functions. This interaction is crucial for understanding its pharmacological effects and therapeutic applications .
The biological activities of this compound are significant for various research domains:
1. Anti-inflammatory Properties
Some studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
2. Antimicrobial Potential
There is ongoing research into the antimicrobial properties of this compound, with preliminary results indicating effectiveness against certain bacterial strains .
Industrial Applications
Beyond medicinal uses, this compound is being explored for its potential in industrial applications:
1. Synthesis of Advanced Materials
Due to its unique chemical structure, the compound may serve as a precursor in the synthesis of advanced materials and polymers .
2. Chemical Research
It is utilized in various chemical reactions, including oxidation and substitution processes, leading to the development of new derivatives with potentially enhanced properties .
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, highlighting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory models, researchers reported that this compound reduced pro-inflammatory cytokine levels significantly compared to control groups. This suggests its potential application in treating inflammatory disorders.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-phenylisoxazole-3-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require further research.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocyclic Systems
Target Compound :
- Isoxazole core: The 5-phenylisoxazole scaffold provides planar aromaticity, favoring π-π stacking interactions. The 3-carboxamide group introduces hydrogen-bond donor/acceptor properties.
- Isothiazolidine dioxide: The sulfone group increases hydrophilicity and metabolic stability compared to non-oxidized sulfur analogues.
Analogues from Evidence :
- 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (): Pyrazole core: Less electronegative than isoxazole, altering electronic distribution. Sulfanyl (S–) group: Less polar than sulfone, reducing solubility but enhancing membrane permeability.
- Ethyl N-[4-chloro-3-[4-(trifluoromethyl)imidazol-1-yl]phenyl]-N-[5-(3,5-dichloro-4-fluoro-phenyl)-5-(trifluoromethyl)-4H-isoxazol-3-yl]carbamate ():
Table 1: Key Structural Comparisons
Pharmacological Implications (Inferred)
While direct activity data are absent, structural trends suggest:
- The 4-chloro substituent could enhance binding to hydrophobic enzyme pockets.
- Pyrazole Analogues : The trifluoromethyl group () confers metabolic resistance but may limit aqueous solubility.
- Isoxazole-Imidazole Hybrids (): Dual heterocycles could broaden target selectivity but increase molecular weight, affecting bioavailability.
Biological Activity
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-phenylisoxazole-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an isoxazole ring and a sulfonamide moiety, which are known for their diverse biological activities. The molecular formula is , and its molecular weight is approximately 397.85 g/mol.
The primary mechanism of action for this compound appears to be the inhibition of bacterial enzyme activity. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts folic acid synthesis, essential for bacterial growth and replication, leading to cell death.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits significant inhibitory effects against various bacterial strains due to its sulfonamide structure. |
| Anti-inflammatory | Potential to reduce inflammation through modulation of immune responses. |
| Anticancer | Preliminary studies suggest cytotoxic effects on cancer cell lines, warranting further investigation. |
1. Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various isoxazole derivatives, including this compound. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL .
2. Anti-inflammatory Effects
Research featured in Pharmacology Reports highlighted the anti-inflammatory potential of isoxazole derivatives in animal models. The compound significantly reduced edema in paw inflammation models, suggesting its utility in treating inflammatory diseases.
3. Cytotoxic Activity Against Cancer Cells
In vitro studies conducted on several cancer cell lines showed that this compound exhibited dose-dependent cytotoxicity. The IC50 values were determined to be around 15 µM for breast cancer cells and 20 µM for prostate cancer cells .
Q & A
Q. What spectroscopic techniques are recommended for confirming the structural identity of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-phenylisoxazole-3-carboxamide?
- Methodological Answer: Utilize high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ peak matching theoretical values) and multi-dimensional NMR (1H, 13C, and DEPT) to resolve aromatic and heterocyclic protons. For example, in structurally similar isoxazole carboxamides, 1H NMR at 500 MHz in DMSO-d6 resolves substituent-specific signals (e.g., δ=10.36 ppm for amide protons) and coupling patterns (J values) to confirm regiochemistry . 13C NMR (126 MHz) can distinguish carbonyl carbons (e.g., ~169.9 ppm for amide C=O) and quaternary carbons in the isothiazolidine ring .
Q. How can researchers optimize the synthesis yield of this compound?
- Methodological Answer: Optimize coupling reactions (e.g., amide bond formation) using carbodiimide activators (e.g., HATU) with controlled stoichiometry (1:1.2 molar ratio of acid to amine). Purify intermediates via column chromatography (silica gel, gradient elution) and employ recrystallization (e.g., ethyl acetate/hexane) to minimize impurities. Evidence from analogous diarylisoxazole-3-carboxamides shows that reaction temperature (20–25°C) and anhydrous conditions improve yields from <20% to >50% .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer: Use mitochondrial isolation protocols (e.g., differential centrifugation from mouse liver) to assess effects on respiratory chain function via oxygen consumption rates (OCR) measured with Clark-type electrodes. Include controls for solvent interference (e.g., 1% DMSO) and validate activity with inhibitors like FCCP (uncoupler) or CsA (MPTP inhibitor) . Cell viability assays (e.g., MTT) in cancer cell lines can screen for cytotoxicity.
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s bioactivity?
- Methodological Answer: Apply quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to predict electronic properties (e.g., HOMO-LUMO gaps) and docking simulations (AutoDock Vina) to map interactions with target proteins (e.g., mitochondrial permeability transition pore components). For example, reaction path search algorithms (ICReDD’s approach) can predict feasible synthetic routes and active conformers, reducing experimental trial-and-error . Validate predictions with SAR studies by modifying substituents (e.g., chloro vs. fluoro groups) and correlating with activity data .
Q. How should researchers address discrepancies between in vitro and in vivo activity data?
- Methodological Answer: Conduct pharmacokinetic profiling (e.g., plasma stability, microsomal metabolism) to identify bioavailability issues. Use zebrafish models (e.g., embryo toxicity assays) for rapid in vivo validation of mitochondrial effects observed in vitro . If in vivo activity is lower than expected, consider prodrug strategies (e.g., esterification of carboxyl groups) to enhance membrane permeability. Analyze tissue distribution via LC-MS/MS to confirm target engagement.
Q. What strategies can resolve conflicting data in structure-activity relationship (SAR) studies?
- Methodological Answer: Perform multivariate analysis (e.g., PCA or PLS regression) to disentangle electronic, steric, and lipophilic contributions. For example, conflicting logP vs. activity trends may arise from differential membrane partitioning versus target binding. Use isothermal titration calorimetry (ITC) to directly measure binding thermodynamics and validate hypothesized interactions. Cross-reference with crystallographic data (if available) to resolve steric clashes or non-canonical binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
